2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-4-2-11(3-5-12)8-14(22)20-13-9-17-15(18-10-13)21-7-1-6-19-21/h1-7,9-10H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVAMWVRLLEUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Like Cyclocondensation
Adapting methodologies from pyrimidine-5-carbonitrile syntheses, the pyrimidine core can be constructed via a one-pot cyclocondensation:
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Reactants : Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (1.0 eq), guanidine carbonate (1.2 eq)
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Conditions : Ethanol, reflux (78°C), 12–16 hrs
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Catalyst : Potassium carbonate (20 mol%)
Characterization data for intermediate 2-chloropyrimidin-5-amine :
Chalcone Intermediate Route
Alternative approaches utilize chalcone precursors, as demonstrated in pyrazole-clubbed pyrimidine syntheses:
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Chalcone formation :
-
Cyclization to pyrimidine :
Pyrazole Functionalization and Coupling
Vilsmeier-Haack Formylation
To introduce the pyrazole moiety, formylation of 1H-pyrazole precedes coupling:
Nucleophilic Aromatic Substitution
Coupling of pyrazole-1-carbaldehyde with 2-chloropyrimidin-5-amine:
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Reactants : Pyrazole-1-carbaldehyde (1.1 eq), 2-chloropyrimidin-5-amine (1.0 eq)
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Conditions : DMF, K₂CO₃ (2.0 eq), 100°C, 6 hrs
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Yield : 74%
Mechanistic Insight : The reaction proceeds via SNAr, where the electron-deficient pyrimidine ring undergoes nucleophilic attack by the pyrazole nitrogen.
Acetamide Side Chain Installation
Acylation Using Chloroacetyl Chloride
Direct acylation of the pyrimidine-5-amine intermediate:
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Reactants : 2-(1H-pyrazol-1-yl)pyrimidin-5-amine (1.0 eq), 4-chlorophenylacetyl chloride (1.2 eq)
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Conditions : Dichloromethane, Et₃N (2.0 eq), 0°C → RT, 2 hrs
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Yield : 70%
Carbodiimide-Mediated Coupling
For improved regioselectivity:
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Reactants : 4-Chlorophenylacetic acid (1.1 eq), HOBt (1.5 eq), EDC (1.5 eq)
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Conditions : DMF, RT, 12 hrs
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Yield : 85%
Comparative Analysis :
| Method | Solvent | Catalyst | Time (hrs) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Chloroacetyl | DCM | Et₃N | 2 | 70 | 95.2 |
| EDC/HOBt | DMF | None | 12 | 85 | 98.7 |
Optimization and Scale-Up Considerations
Solvent Effects
Catalytic Systems
Green Chemistry Approaches
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Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 35 mins (yield: 88%).
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Solvent-free conditions : Fly-ash catalyst achieves 74% yield in cyclization steps.
Analytical Characterization and Quality Control
Spectroscopic Data
Final Compound :
Purity Assessment
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HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
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DSC : Melting endotherm at 214–216°C (ΔH = 132 J/g).
Challenges and Alternative Pathways
Regioselectivity Issues
Competing N1 vs. N2 pyrazole substitution is mitigated by:
Byproduct Formation
Major byproducts and mitigation strategies:
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Diacetylated derivatives : Controlled via stoichiometry (acylating agent ≤1.1 eq).
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Ring-opened impurities : Avoided by maintaining pH >8 during acylation.
Industrial-Scale Production Feasibility
Cost Analysis
| Component | Cost/kg (USD) | % Contribution |
|---|---|---|
| 4-Chlorophenylacetic acid | 120 | 38 |
| Pyrazole derivatives | 95 | 30 |
| Solvents/Catalysts | 45 | 14 |
| Purification | 55 | 18 |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It can be used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide and analogous compounds from the evidence:
Key Observations:
Pyrimidine vs. Heterocyclic Replacements: The target compound’s pyrimidine ring distinguishes it from cyano-pyrazole () or thiazole-containing analogs (). Pyrimidine’s planar structure and hydrogen-bonding capacity may enhance target affinity compared to bulkier groups like benzothiazole . Triazole derivatives () introduce sulfur atoms, which could modulate redox properties or metabolic stability.
Substituent Effects :
- Chlorophenyl groups are conserved across many analogs (), suggesting their role in hydrophobic interactions or target recognition.
- Bulky substituents (e.g., naphthyl in ) may reduce solubility but improve binding specificity.
Biological Implications: Cyano-pyrazole derivatives () are intermediates for insecticides, whereas pyrimidine-pyrazole hybrids (target compound) may target kinases or growth regulators . Thioacetamide-linked compounds () could exhibit enhanced stability against enzymatic degradation.
Crystallographic and Conformational Differences :
- Steric hindrance from substituents (e.g., trifluoromethyl in related compounds) significantly alters dihedral angles, impacting molecular packing and solubility .
Research Findings and Data
Physicochemical Properties (Inferred):
- Molecular Weight : ~350–400 g/mol (similar to ).
- Hydrogen Bonding : Pyrimidine’s nitrogen atoms and acetamide’s carbonyl group likely facilitate strong intermolecular interactions, as seen in crystal structures of analogs .
- Solubility : Pyrimidine’s polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
Biological Activity
The compound 2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide is a member of a class of compounds that have garnered attention due to their potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 4-chlorophenyl group and a pyrazolyl-pyrimidinyl moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key areas of activity include:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi, with minimal inhibitory concentration (MIC) values indicating strong bioactivity.
- Antiproliferative Effects : Research indicates that the compound may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Activity
A study conducted on related pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, MIC values for some derivatives ranged from 0.0039 to 0.025 mg/mL , particularly effective against strains like Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.015 |
The mechanism by which this compound exerts its effects is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Nucleic Acid Synthesis : The pyrazole moiety may interact with DNA or RNA synthesis pathways, disrupting cellular replication processes.
Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative effects of pyrazole derivatives, it was found that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM , indicating moderate potency compared to standard chemotherapeutic agents.
Case Study 2: In Vivo Efficacy
A recent investigation evaluated the in vivo efficacy of related compounds in animal models of bacterial infection. The results showed that treatment with the compound led to a significant reduction in bacterial load compared to controls, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing 2-(4-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by coupling with the 4-chlorophenylacetamide moiety. Key steps include:
- Pyrazole-Pyrimidine Core Formation : Cyclization of precursors under controlled pH and temperature, using bases like K₂CO₃ or NaOH in polar solvents (DMF, DMSO) to facilitate bond formation .
- Amide Coupling : Activation of carboxylic acid groups (e.g., via EDCI/HOBt) and reaction with the amine-functionalized pyrimidine intermediate .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .
Q. Optimization Considerations :
- Temperature control (60–100°C) to avoid side reactions.
- Solvent selection (e.g., DMF for solubility vs. THF for steric hindrance reduction).
- Catalytic use of Pd or Cu for cross-coupling steps (if applicable) .
Q. Table 1. Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | Pyrimidine core formation |
| Amide Activation | EDCI, HOBt, DCM, RT | Carboxylic acid activation |
| Purification | Silica gel chromatography (EtOAc/Hexane) | Isolate pure product |
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon骨架. For example, the pyrazole protons typically appear as singlets (δ 7.5–8.5 ppm), while the acetamide NH resonates near δ 10–11 ppm .
- Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., C₁₆H₁₂ClN₅O: [M+H]⁺ calc. 334.0758) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (pyrimidine C=N) .
- X-ray Crystallography : Using SHELX for single-crystal structure determination, especially to resolve stereochemistry or tautomeric forms (e.g., amine vs. imine) .
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computed spectra (e.g., via ACD/Labs or ChemDraw).
- Cross-validate purity using melting point analysis (e.g., sharp mp >250°C indicates high crystallinity) .
Advanced Research Questions
Q. What computational strategies are effective for analyzing electronic properties and noncovalent interactions of this compound?
Methodological Answer:
- Wavefunction Analysis (Multiwfn) : Calculate electron localization function (ELF) and electrostatic potential (ESP) to map nucleophilic/electrophilic regions. For example, the pyrimidine ring may exhibit electron-deficient zones conducive to π-π stacking .
- Noncovalent Interaction (NCI) Plots : Visualize van der Waals and hydrogen-bonding interactions using reduced density gradient (RDG) analysis. This helps predict binding modes with biological targets .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to study tautomerism (e.g., pyrazole NH vs. pyrimidine NH tautomers) .
Q. Table 2. Key Computational Parameters
| Software/Tool | Functionality | Reference |
|---|---|---|
| Multiwfn | ELF, ESP, RDG analysis | |
| Gaussian 16 | DFT optimization | |
| PyMOL | Visualization of NCI surfaces |
Q. How should researchers address contradictory bioactivity data in studies involving this compound?
Methodological Answer:
- Control Experiments : Replicate assays under identical conditions (e.g., cell line, incubation time) to rule out variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic inhibition + cellular viability assays) .
- Structural Analog Comparison : Compare activity with derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Case Study :
If IC₅₀ values conflict in kinase inhibition studies:
- Verify ATP competition (use ATP-noncompetitive controls as in ).
- Assess solubility differences via DLS or NMR diffusion experiments .
Q. What experimental and computational approaches are optimal for elucidating the mechanism of action?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against targets like kinases or GPCRs. For example, pyrimidine-pyrazole hybrids often target ATP-binding pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) to purified proteins .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate interactions .
Q. Key Considerations :
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Methodological Answer:
- Core Modifications : Synthesize derivatives with varied substituents (e.g., 4-bromophenyl vs. 4-methylphenyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace pyrazole with imidazole or triazole to enhance metabolic stability .
- Pharmacokinetic Profiling : Measure logP (HPLC) and microsomal stability to optimize ADME properties .
Q. Table 3. Example SAR Data
| Derivative | R Group | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | 4-ClPh | 0.25 | 1.0 |
| Analog 1 | 4-FPh | 0.18 | 3.2 |
| Analog 2 | 3,5-diClPh | 0.42 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
